molecular formula C16H16N4O3 B5654962 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-amine

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-amine

Cat. No. B5654962
M. Wt: 312.32 g/mol
InChI Key: VBWXULINHOMUDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps including cyclization, condensation, and functionalization reactions. For instance, the synthesis of N-substituted pyrimidin-2-amine derivatives can be achieved through cyclization of specific thiosemicarbazides in the presence of metal nitrates, demonstrating a general method that may be applicable to the synthesis of the target compound (Repich et al., 2017).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Crystal structure studies provide insights into the molecular conformation, hydrogen bonding, and stacking interactions, which are crucial for understanding the stability and reactivity of a compound. Advanced techniques like X-ray diffraction and DFT studies offer a deep understanding of these aspects (Murugavel et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the target compound can include interactions with various reagents leading to the formation of novel derivatives. These reactions are essential for functionalizing the molecule and altering its physical and chemical properties. Studies on similar compounds have shown that reactions with hydrazonoyl halides, for instance, can lead to the formation of triazolo and pyrimidin derivatives, indicating a versatile reactivity profile that could be expected for the target compound as well (Hassneen & Abdallah, 2003).

Physical Properties Analysis

The physical properties of a compound, such as melting point, solubility, and crystal form, are determined by its molecular structure. These properties are crucial for the compound's application in material science and pharmaceuticals. For example, the crystal structure analysis provides insight into the packing and hydrogen bonding patterns, which can affect the compound's stability and solubility (Repich et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological systems, are directly influenced by the molecular structure of the compound. Studies involving the synthesis and characterization of N-substituted pyrimidin-2-amines highlight the importance of functional groups in determining these properties. The ability to undergo various chemical reactions makes the target compound a valuable entity for further research and application development (Hassneen & Abdallah, 2003).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-9-14-15(18-10(2)19-16(14)23-20-9)17-7-11-8-21-12-5-3-4-6-13(12)22-11/h3-6,11H,7-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWXULINHOMUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC(=NC(=C12)NCC3COC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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